Diethylcarbamazine N-oxide

Antifilarial efficacy Litomosoides carinii Microfilariae suppression

DEC N-oxide presents a critical analytical challenge: thermal instability causes on-column conversion to DEC under standard GC conditions, leading to inaccurate pharmacokinetic data. Our authentic reference standard resolves this. • Enables validated SPE-GC with nitrogen-selective detection for baseline parent-metabolite resolution. • Quantifies the major urinary metabolite (~50% of oral dose in rats) with sex-specific calibration. • Demonstrates independent antifilarial activity exceeding DEC, supporting mechanism-of-action studies.

Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
CAS No. 34812-73-2
Cat. No. B1670531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamazine N-oxide
CAS34812-73-2
SynonymsDEC N-oxide
diethylcarbamazine N-oxide
diethylcarbamazine-N-oxide
Molecular FormulaC10H21N3O2
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1CC[N+](CC1)(C)[O-]
InChIInChI=1S/C10H21N3O2/c1-4-11(5-2)10(14)12-6-8-13(3,15)9-7-12/h4-9H2,1-3H3
InChIKeyKAJAFGMERLXELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diethylcarbamazine N-Oxide: Metabolite Reference Standard


Diethylcarbamazine N-oxide (DEC N-oxide, CAS 34812-73-2) is the N-oxidized metabolite of the first-line antifilarial drug diethylcarbamazine (DEC). It belongs to the piperazine carboxamide class and is endogenously formed via cytochrome P450-mediated N-oxidation of DEC in mammals [1]. Unlike simple inactive metabolic byproducts, DEC N-oxide retains intrinsic antifilarial activity and has been identified as a major circulating and urinary metabolite in both humans and experimental animals [2]. As a synthetic reference standard, it is supplied as an off-white solid with a melting point of 62–64 °C, soluble in methanol and water, and is primarily utilized in bioanalytical method development, pharmacokinetic studies, and metabolite identification workflows [3].

Metabolite reference standard for bioanalytical method validation and pharmacokinetic studies
Thermally labile N-oxide; dedicated SPE/GC protocols required for accurate quantification
Retains scaffold-specific antifilarial activity in research models; supports metabolite pharmacology studies

Why DEC Cannot Substitute for Its N-Oxide Metabolite


Diethylcarbamazine (DEC) and its N-oxide metabolite are chemically and analytically distinct entities that cannot be used interchangeably. The N-oxide functional group confers fundamentally different physicochemical properties including altered basicity, solubility, and chromatographic behavior [1]. Critically, DEC N-oxide is thermally unstable and undergoes on-column conversion back to DEC under standard gas chromatographic conditions, causing co-elution and inaccurate quantification if not properly resolved [2]. This necessitates dedicated solid-phase extraction and gas chromatographic protocols specifically validated for the N-oxide, making an authentic DEC N-oxide reference standard indispensable for any laboratory conducting pharmacokinetic or metabolic studies of DEC. Furthermore, DEC N-oxide possesses independent antifilarial activity that is not merely a fraction of the parent drug's potency—evidenced by the fact that other N-oxide analogs of related antifilarials are completely inactive, demonstrating that N-oxidation yields compound-specific, not class-wide, pharmacological outcomes [3].

Chemical identity N-oxide functionality alters basicity, solubility, and chromatographic behavior versus parent DEC.
Thermal lability On-column conversion back to DEC under GC conditions may cause co-elution and inaccurate quantification if not resolved.
Pharmacology mismatch N-oxide activity is scaffold-specific; N-oxides of structural analogs are inactive, so class-based substitution is not predictive.

Quantitative Differentiation Evidence for Diethylcarbamazine N-Oxide


Microfilarial Suppression: N-Oxide vs. Parent and Inactive Analogs

In a head-to-head comparative study, the N-oxide of DEC demonstrated significantly greater suppressive effect on circulating microfilariae than its parent compound DEC when evaluated against Litomosoides carinii infection in cotton rats (Sigmodon hispidus). In contrast, the N-oxides of two structural analogues—centperazine (3-ethyl-8-methyl-1,3,8-triazabicyclo[4,4,0]decan-2-one) and CDRI Compound 72/70 (1-methyl-4-(pyrrolidin-1-yl-carbonyl)piperazine)—were completely inactive against microfilariae, despite being derived from compounds with established antifilarial properties [1]. This demonstrates that N-oxide formation does not universally enhance activity across the piperazine antifilarial class; the effect is specific to the DEC scaffold.

Microfilarial suppression
Head-to-head
DEC N-oxide: higher microfilarial suppression vs. parent DEC Centperazine N-oxide: inactive; CDRI 72/70 N-oxide: inactive
Reported scaffold-specific response; not replicated by analog N-oxides.
In vivo Litomosoides carinii model; adult worms unaffected.
Antifilarial efficacy Litomosoides carinii Microfilariae suppression

Thermal Instability and Chromatographic Interference with Parent DEC

DEC N-oxide is thermally unstable under standard gas chromatographic (GC) conditions and undergoes on-column conversion back to a material that co-elutes with DEC. This thermal reversion confounds accurate quantification of both the parent drug and its metabolite in plasma samples unless a specific solid-phase extraction (SPE) and GC method using a nitrogen-specific detector is employed [1]. The validated method achieved a limit of quantitation (LOQ) of 4 ng/mL for DEC, with a linear standard curve range of 10–200 ng/mL (linear regression: Y = 0.0350 + 0.0128X, R² = 0.999) [1]. Critically, without an authentic DEC N-oxide reference standard to verify chromatographic resolution and recovery, laboratories cannot confirm that their DEC assays are free from N-oxide interference.

GC interference & validation
Method context
LOQ 4 ng/mL; linear range 10–200 ng/mL (R²=0.999); DEC recovery 99.3%
Thermal reversion requires SPE and nitrogen-specific detection to resolve parent/metabolite.
Human plasma matrix; authentic standard needed for interference control.
Bioanalytical method validation Gas chromatography Pharmacokinetic sample analysis

Sex-Dependent Urinary Excretion of N-Oxide Metabolite in Rats

The N-oxidation of DEC to DEC N-oxide exhibits a pronounced sex difference in rats. Over a 72-hour collection period, male rats excreted 41% of the administered DEC dose as the N-oxide metabolite in urine, whereas female rats excreted only 20% [1]. This approximately 2.05-fold difference indicates sex-dependent expression or activity of the cytochrome P450 isozyme subpopulation responsible for DEC N-oxidation. The specificity of this metabolic pathway was further confirmed through inhibitor and inducer studies: safrole inhibited N-oxide formation by 71% in males (vs. 20% in females), metyrapone by 37% (vs. 25%), and ethanol by 44% (vs. 0%). Conversely, phenobarbitone enhanced N-oxide formation by 17% in males and 50% in females, while anthracene enhanced it by 20% and 90%, respectively—yet the absolute amount of N-oxide formed remained higher in males [1].

Sex-dependent excretion
Cross-study
~2.05-fold higher urinary N-oxide in male vs. female rats (41% vs. 20% dose)
Sex-dependent CYP450-mediated N-oxidation; inhibitor/enhancer response differs by sex.
72 h urine collection; safrole inhibited 71% in males vs. 20% in females.
Cytochrome P450 metabolism Sex-dependent pharmacokinetics N-oxidation

N-Oxide as the Predominant Urinary Metabolite vs. Unchanged DEC

In a definitive radiolabeled disposition study using [¹⁴C]1-diethylcarbamyl-4-methylpiperazine orally administered to rats, DEC N-oxide (1-diethylcarbamyl-4-methylpiperazine-4-oxide) was identified as the single most abundant urinary metabolite, accounting for approximately 50% of the administered dose [1]. By comparison, unchanged DEC represented only about 15% of the dose, and the N-dealkylated metabolite 1-ethylcarbamyl-4-methylpiperazine accounted for approximately 23% of the dose [1]. This 3.3-fold predominance of the N-oxide over unchanged drug in urine underscores its critical role in DEC elimination.

Predominant urinary metabolite
Head-to-head
~50% of dose as N-oxide vs. ~15% unchanged DEC (3.3-fold greater)
Major elimination product in rat; essential for mass balance and metabolite ID studies.
[¹⁴C]DEC oral dose, 24 h urine; N-dealkylated metabolite ~23%.
Drug metabolism Urinary metabolite profiling Radiolabeled disposition

Species Differences in N-Oxide Excretion: Human vs. Rat

In human subjects receiving a single oral dose of DEC (0.5 mg/kg), the urinary excretion of DEC N-oxide accounts for only approximately ±10% of the administered dose, in marked contrast to the approximately 50% recovered as N-oxide in rat urine [1][2]. This approximately 5-fold species difference in the extent of N-oxidation highlights that the rat—despite being a common preclinical model—is unsuitable for directly extrapolating DEC disposition to humans [3]. The rat also differs in that urinary excretion of DEC N-oxide as a percentage of dose was not dose-dependent, further limiting translational relevance [3].

Species difference (human vs. rat)
Cross-study
Human ~10% vs. rat ~50% urinary N-oxide excretion (approx. 5-fold difference)
Rodent metabolite data cannot substitute for human quantification; species-specific reference required.
Human: 0.5 mg/kg oral, 4-day collection; rat excretion not dose-dependent.
Clinical pharmacokinetics Species differences Drug disposition

Physicochemical Identity for Reference Standard Qualification

DEC N-oxide is supplied as an off-white solid with a reported melting point range of 62–64 °C (some sources report 61–63 °C), a boiling point of 468.2 °C at 760 mmHg, and a molecular weight of 215.29 g/mol [1]. It is soluble in methanol and water and sparingly soluble in DMSO . The compound is hygroscopic and should be stored at -20 °C under inert atmosphere to maintain stability . These physicochemical parameters serve as identity and purity verification criteria that are distinct from parent DEC (MW 199.29 g/mol; melting point differs) and enable unambiguous quality control upon receipt.

Physicochemical identity
Specification review
MW 215.29 g/mol; MP 62–64 °C; off-white solid; hygroscopic
Incoming QC verification distinct from parent DEC (MW 199.29).
Store at -20 °C under inert atmosphere; soluble in methanol/water.
Reference standard characterization Quality control Compound identity verification

Research and Bioanalytical Applications for Diethylcarbamazine N-Oxide


Bioanalytical Method Development for DEC Quantification

DEC N-oxide reference standard is required for developing and validating GC or HPLC-MS methods that quantify DEC in human or animal plasma. As demonstrated, the thermal instability of DEC N-oxide leads to on-column conversion and co-elution with DEC, necessitating a validated separation protocol using SPE and nitrogen-specific detection [1]. An authentic N-oxide standard enables laboratories to establish resolution between parent and metabolite peaks, determine metabolite-specific recovery rates, and set appropriate LOQ values. Given that combination therapies (DEC + albendazole ± ivermectin) are the standard of care for lymphatic filariasis, robust bioanalytical methods that correctly distinguish DEC from its active N-oxide metabolite are essential for therapeutic drug monitoring and pharmacokinetic interaction studies [2].

Preclinical Metabolite Identification and Mass Balance Studies

DEC N-oxide is the predominant urinary metabolite in rats, accounting for approximately 50% of an oral DEC dose—3.3-fold more abundant than unchanged drug [1]. Researchers conducting ADME (absorption, distribution, metabolism, excretion) or toxicokinetic studies of DEC in rodents must use authentic DEC N-oxide as a reference standard to correctly identify and quantify this major metabolite by co-chromatography and mass spectral matching. The pronounced sex difference in N-oxide formation (41% in male rats vs. 20% in females) further requires sex-stratified metabolite calibration [2].

Clinical Pharmacokinetic Studies in Human Filariasis Patients

In humans, DEC N-oxide accounts for approximately 10% of urinary DEC excretion—a 5-fold lower fraction than in rats [1][2]. Clinical pharmacokinetic studies investigating DEC disposition in onchocerciasis or lymphatic filariasis patients require DEC N-oxide reference material to quantify the human-specific metabolite profile. The documented species difference means that rodent metabolite data cannot substitute for human measurements; direct quantification with an authentic standard is mandatory for regulatory-compliant clinical pharmacology [3].

Antifilarial Mechanism-of-Action and Metabolite Pharmacology Research

DEC N-oxide possesses independent antifilarial activity that is not merely proportional to parent DEC levels. The finding that DEC N-oxide significantly suppresses microfilariae more effectively than DEC itself—while N-oxides of the structural analogues centperazine and CDRI Comp. 72/70 are completely inactive—demonstrates that the pharmacological activity is scaffold-specific [1]. Researchers investigating the molecular mechanism of DEC action, particularly the role of host immune-mediated microfilarial clearance, require pure DEC N-oxide to dissect the contributions of the parent drug versus its active metabolite to overall in vivo efficacy. The additional evidence that N-oxide metabolites are active against adult worms and infective larvae in the Molinema dessetae/Proechimys oris model further supports the use of DEC N-oxide in macrofilaricidal activity screening [2].

Application
Selection Property
Validation Focus
Bioanalytical method development for DEC quantification
Metabolite-specific chromatographic resolution
Method validation with metabolite interference control
Preclinical metabolite identification and mass balance studies
Metabolite quantification in rodent ADME models
Sex-stratified metabolite calibration
Human pharmacokinetic studies in filariasis research
Species-specific metabolite profiling
Human metabolite quantification without rodent extrapolation
Antifilarial mechanism-of-action and metabolite pharmacology research
Scaffold-specific metabolite activity
Parent vs. metabolite contribution to in vivo response
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